molecular formula C19H17N5O3 B11669231 4-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

4-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669231
M. Wt: 363.4 g/mol
InChI Key: RUCUKCNTUSHZDN-DEDYPNTBSA-N
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Description

4-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the pyrazole derivative with hydrazine hydrate.

    Addition of the 4-Nitrophenyl Group: The final step involves the condensation of the intermediate with 4-nitrobenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound has shown promise as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets in cells makes it a potential candidate for drug development.

Industry

In industry, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in cells. The nitrophenyl group can interact with enzymes and proteins, leading to the inhibition of their activity. The pyrazole ring can also interact with DNA, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
  • 4-methyl-N’-[(1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
  • 3-ethyl-4-methyl-N’-[(1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 4-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups. The presence of the nitrophenyl group, pyrazole ring, and carbohydrazide moiety allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

4-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O3/c1-12-17(15-6-4-3-5-7-15)21-22-18(12)19(25)23-20-13(2)14-8-10-16(11-9-14)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-13+

InChI Key

RUCUKCNTUSHZDN-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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